molecular formula C13H18BrNO3S B288262 2-Bromo-5-(1-pyrrolidinylsulfonyl)phenyl propyl ether

2-Bromo-5-(1-pyrrolidinylsulfonyl)phenyl propyl ether

Cat. No. B288262
M. Wt: 348.26 g/mol
InChI Key: BZQYKGQVKQTLGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-(1-pyrrolidinylsulfonyl)phenyl propyl ether, also known as BPP, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. BPP is a sulfonamide derivative that has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(1-pyrrolidinylsulfonyl)phenyl propyl ether involves the inhibition of various signaling pathways that are involved in inflammation, cancer, and neurodegeneration. 2-Bromo-5-(1-pyrrolidinylsulfonyl)phenyl propyl ether can inhibit the activation of NF-κB, which is a key regulator of the inflammatory response. 2-Bromo-5-(1-pyrrolidinylsulfonyl)phenyl propyl ether can also inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival, and frequently dysregulated in cancer. In addition, 2-Bromo-5-(1-pyrrolidinylsulfonyl)phenyl propyl ether can reduce oxidative stress and inflammation in the brain, and improve cognitive function.
Biochemical and Physiological Effects
2-Bromo-5-(1-pyrrolidinylsulfonyl)phenyl propyl ether has been shown to have various biochemical and physiological effects. 2-Bromo-5-(1-pyrrolidinylsulfonyl)phenyl propyl ether can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and reduce the activation of NF-κB. 2-Bromo-5-(1-pyrrolidinylsulfonyl)phenyl propyl ether can also induce cell cycle arrest and apoptosis in cancer cells, and inhibit tumor growth in animal models. In addition, 2-Bromo-5-(1-pyrrolidinylsulfonyl)phenyl propyl ether can reduce oxidative stress and inflammation in the brain, and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Bromo-5-(1-pyrrolidinylsulfonyl)phenyl propyl ether in lab experiments is its specificity for certain signaling pathways. 2-Bromo-5-(1-pyrrolidinylsulfonyl)phenyl propyl ether can selectively inhibit the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer, without affecting other pathways. 2-Bromo-5-(1-pyrrolidinylsulfonyl)phenyl propyl ether can also selectively inhibit the activation of NF-κB, which is a key regulator of the inflammatory response, without affecting other transcription factors.
One of the limitations of using 2-Bromo-5-(1-pyrrolidinylsulfonyl)phenyl propyl ether in lab experiments is its solubility. 2-Bromo-5-(1-pyrrolidinylsulfonyl)phenyl propyl ether is poorly soluble in water, which can limit its use in certain assays. In addition, 2-Bromo-5-(1-pyrrolidinylsulfonyl)phenyl propyl ether can be toxic at high concentrations, which can affect the interpretation of the results.

Future Directions

There are several future directions for the research on 2-Bromo-5-(1-pyrrolidinylsulfonyl)phenyl propyl ether. One direction is to optimize the synthesis method to improve the yield and purity of 2-Bromo-5-(1-pyrrolidinylsulfonyl)phenyl propyl ether. Another direction is to investigate the potential of 2-Bromo-5-(1-pyrrolidinylsulfonyl)phenyl propyl ether as a therapeutic agent for various diseases, such as cancer and neurodegenerative diseases. In addition, future research can focus on the development of 2-Bromo-5-(1-pyrrolidinylsulfonyl)phenyl propyl ether analogs with improved solubility and potency. Overall, the research on 2-Bromo-5-(1-pyrrolidinylsulfonyl)phenyl propyl ether has the potential to lead to the development of novel therapeutic agents for various diseases.

Synthesis Methods

The synthesis of 2-Bromo-5-(1-pyrrolidinylsulfonyl)phenyl propyl ether involves the reaction of 2-bromo-5-nitrophenyl propyl ether with pyrrolidine and sodium sulfite. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2-Bromo-5-(1-pyrrolidinylsulfonyl)phenyl propyl ether. The yield of the synthesis can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.

Scientific Research Applications

2-Bromo-5-(1-pyrrolidinylsulfonyl)phenyl propyl ether has been extensively studied for its potential therapeutic applications. One of the main areas of research is its anti-inflammatory properties. 2-Bromo-5-(1-pyrrolidinylsulfonyl)phenyl propyl ether has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and reduce the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
2-Bromo-5-(1-pyrrolidinylsulfonyl)phenyl propyl ether has also been investigated for its anti-cancer properties. Studies have shown that 2-Bromo-5-(1-pyrrolidinylsulfonyl)phenyl propyl ether can induce cell cycle arrest and apoptosis in cancer cells, and inhibit tumor growth in animal models. The mechanism of action of 2-Bromo-5-(1-pyrrolidinylsulfonyl)phenyl propyl ether in cancer cells involves the inhibition of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
In addition, 2-Bromo-5-(1-pyrrolidinylsulfonyl)phenyl propyl ether has been shown to have neuroprotective effects. 2-Bromo-5-(1-pyrrolidinylsulfonyl)phenyl propyl ether can reduce oxidative stress and inflammation in the brain, and improve cognitive function in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's.

properties

Product Name

2-Bromo-5-(1-pyrrolidinylsulfonyl)phenyl propyl ether

Molecular Formula

C13H18BrNO3S

Molecular Weight

348.26 g/mol

IUPAC Name

1-(4-bromo-3-propoxyphenyl)sulfonylpyrrolidine

InChI

InChI=1S/C13H18BrNO3S/c1-2-9-18-13-10-11(5-6-12(13)14)19(16,17)15-7-3-4-8-15/h5-6,10H,2-4,7-9H2,1H3

InChI Key

BZQYKGQVKQTLGQ-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)Br

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)Br

Origin of Product

United States

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